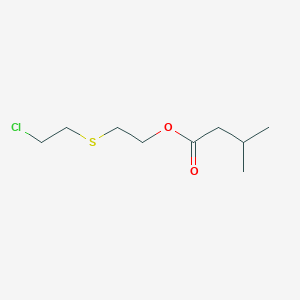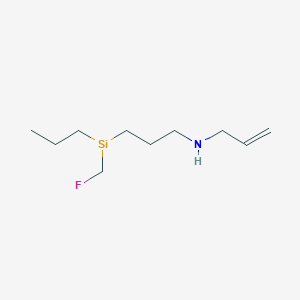
Oxo(tetradecyloxy)methaneperoxolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(tetradecyloxy)methaneperoxolate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process entails the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond, using syngas (a mixture of carbon monoxide and hydrogen) and a transition metal catalyst . The reaction conditions often include high pressures (10-100 atmospheres) and temperatures ranging from 40 to 200°C .
Industrial Production Methods
Industrial production of Oxo(tetradecyloxy)methaneperoxolate follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain the necessary reaction conditions and ensure efficient production. The choice of catalyst and optimization of reaction parameters are crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Oxo(tetradecyloxy)methaneperoxolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: The oxo and tetradecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Oxo(tetradecyloxy)methaneperoxolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: It is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Oxo(tetradecyloxy)methaneperoxolate exerts its effects involves the interaction of its oxo group with molecular targets. This interaction can lead to the formation of reactive intermediates that participate in various chemical transformations. The pathways involved often include the activation of carbon-carbon and carbon-oxygen bonds, facilitating the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other metal-oxo complexes and polyoxometalates, which also contain oxo ligands and exhibit similar reactivity .
Uniqueness
What sets Oxo(tetradecyloxy)methaneperoxolate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Número CAS |
92228-91-6 |
|---|---|
Fórmula molecular |
C15H29O4- |
Peso molecular |
273.39 g/mol |
Nombre IUPAC |
oxido tetradecyl carbonate |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)19-17/h17H,2-14H2,1H3/p-1 |
Clave InChI |
VELJWISQECHAKP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)O[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)



![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)

![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)


![Acetic acid;bicyclo[3.2.1]octan-2-ol](/img/structure/B14371738.png)
![5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14371747.png)
